2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,2-TRIMETHYLPROPYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,2-TRIMETHYLPROPYL)PROPANAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of substituents: The chlorine, methyl, and trifluoromethyl groups are introduced through electrophilic substitution reactions.
Amidation: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the propanamide derivative.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,2-TRIMETHYLPROPYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,2-TRIMETHYLPROPYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,2-TRIMETHYLPROPYL)PROPANAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine and methyl groups contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with various substituents. For example:
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1,2,2-TRIMETHYLPROPYL)PROPANAMIDE: is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
2-Chloro-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chlorine substituents but differs in its overall structure and applications.
Saflufenacil: Another compound with a trifluoromethyl group, used primarily as an herbicide.
Properties
Molecular Formula |
C14H21ClF3N3O |
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Molecular Weight |
339.78 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide |
InChI |
InChI=1S/C14H21ClF3N3O/c1-7-10(15)11(14(16,17)18)20-21(7)8(2)12(22)19-9(3)13(4,5)6/h8-9H,1-6H3,(H,19,22) |
InChI Key |
MPYGFJBSMMHLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC(C)C(C)(C)C)C(F)(F)F)Cl |
Origin of Product |
United States |
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